REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[CH:7]=[N:8][N:9]2[CH2:14][CH2:13][CH2:12][O:11][C:10]=12)=[O:5].[CH3:16][Mg]Br.CCOCC>O1CCCC1>[N:8]1[N:9]2[C:10]([O:11][CH2:12][CH2:13][CH2:14]2)=[C:6]([C:4](=[O:5])[CH3:16])[CH:7]=1
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Name
|
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C=1C=NN2C1OCCC2)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Mg]Br
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc (100 mL) and saturated NaHCO3 solution (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=C2OCCCN21)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.79 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |